1,2,3,7,8-Pentabromodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,7,8-pentabromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKPILUKNSMQTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)OC3=CC(=C(C(=C23)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869478 | |
| Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107555-93-1 | |
| Record name | 1,2,3,7,8-Pentabromodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107555-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,7,8-Pentabromodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,7,8-Pentabromodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,7,8-PENTABROMODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25VK3J89H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Mechanisms and Sources of 1,2,3,7,8 Pentabromodibenzofuran
Unintentional Formation during Thermal Processes
The primary pathway for the formation of 1,2,3,7,8-PeBDF is through thermal processes where precursor compounds are transformed at elevated temperatures. These processes can range from controlled industrial incineration to accidental fires. Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), the class of compounds to which 1,2,3,7,8-PeBDF belongs, are known to be generated during combustion and are often found in the emissions and residues of these activities. nih.govepa.gov
Combustion and incineration are significant sources of polyhalogenated dibenzo-p-dioxins and dibenzofurans. epa.gov The presence of bromine in the fuel or waste stream, often from brominated flame retardants (BFRs), can lead to the formation of PBDD/Fs, including the 1,2,3,7,8-PeBDF congener.
Municipal solid waste incinerators (MSWIs) and hazardous waste incinerators (HWIs) are major sources of PBDD/Fs. nih.govnih.gov The incineration of waste containing brominated materials, such as plastics, electronics, and textiles treated with BFRs, provides the necessary precursors and thermal conditions for PBDD/F formation. who.intaaqr.org These compounds are detected in both the flue gas emissions and the residual fly ash from incinerators. aaqr.orgmdpi.com
The congener profile of PBDFs in incinerator outputs can vary, but pentabromodibenzofurans are commonly identified. Studies on the chlorinated analogues (PCDD/Fs) on municipal waste incinerator fly ash show that the 1,2,3,7,8-substituted pentachloro-dibenzofuran isomer is formed from the conversion of tetrachloro-isomers. scispace.com A similar mechanism is expected for the brominated counterparts. For instance, the chlorination of dibenzofuran (B1670420) on fly ash demonstrates a clear reaction pathway that leads to the formation of 2,3,7,8-substituted congeners, with the 1,2,3,7,8-pentasubstituted isomer being a significant product. scispace.com
Research on hazardous waste incineration has identified dibenzofuran as a nonpriority pollutant in the input liquid waste streams, which can act as a precursor for the formation of halogenated dibenzofurans during combustion. epa.gov The co-incineration of industrial waste, such as that from the textile industry, with municipal solid waste has also been analyzed, showing that while toxic emissions can be kept low under controlled conditions, the process still contributes to the formation of halogenated dioxins and furans. researchgate.net
Table 1: Relative Contribution of Key PCDF Congeners Formed from Dibenzofuran on Incinerator Fly Ash
| Homologue Group | Key Congener | Relative Contribution within Homologue Group |
| Tetrachlorodibenzofuran (T4CDF) | 2,3,7,8-T4CDF | ~25% |
| Pentachlorodibenzofuran (P5CDF) | 1,2,3,7,8-P5CDF | ~34% |
| Hexachlorodibenzofuran (H6CDF) | 1,2,3,4,7,8-H6CDF | ~53% |
| Heptachlorodibenzofuran (H7CDF) | 1,2,3,4,6,7,8-H7CDF | ~91% |
This table is based on data for chlorinated dibenzofurans, which serve as an analogue for the formation patterns of brominated dibenzofurans like 1,2,3,7,8-PeBDF. The increasing contribution of the 2,3,7,8-substituted congeners with higher halogenation is explained by the conversion of structurally related isomers. scispace.com
Accidental fires, including the uncontrolled open burning of household waste and wildfires that encroach on urban areas, are significant, albeit less characterized, sources of PBDD/Fs. esaa.orgacs.org The open burning of residential waste, which often contains plastics and other materials with BFRs, can lead to the emission of PBDD/Fs. acs.org Similarly, urban wildfires that burn homes and their contents release a complex mixture of pollutants, including dioxins and furans, due to the combustion of building materials and consumer products. esaa.org
Studies of wildfires have shown that the resulting ash and soil can contain elevated levels of dioxins and furans, with the highest concentrations found near burned residential structures. esaa.org While much of the research has focused on chlorinated compounds, the principles apply to brominated analogues when bromine sources are present in the burned material.
The textile industry utilizes a variety of chemicals, including dyes and flame retardants, some of which are brominated. researchgate.net Thermal processes common in textile finishing, such as heat setting, can create conditions suitable for the formation of PBDD/Fs if brominated precursors are present. nih.govportal.gov.bd
Investigations into textile finishing plants have detected PBDD/Fs in chimney depositions, with concentrations reaching up to 1,572.6 ng/kg. nih.gov While emissions in the exhaust air may be low, the accumulation in deposition indicates that these facilities are a source. The presence of dioxins in some textile dyes has been confirmed, and the dyeing process itself can increase the total dioxin content on the finished textile, suggesting that the thermal and chemical conditions of dyeing can promote their formation. researchgate.net
Automotive exhaust has been identified as a source of halogenated dioxins and furans. Historically, leaded gasoline contained brominated compounds, such as ethylene (B1197577) dibromide, which acted as lead scavengers. aaqr.orgescholarship.org The combustion of this fuel was a source of PBDD/Fs. aaqr.org
More recent studies have focused on emissions from diesel engines. While primarily investigating chlorinated dioxins and furans, these studies acknowledge vehicle emissions as a combustion source for halogenated pollutants. nih.govepa.gov The presence of brominated compounds in various automotive fluids and components, combined with the high temperatures of the engine and exhaust system, creates a potential for the formation of PBDD/Fs.
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is another key mechanism for the formation of 1,2,3,7,8-PeBDF. This process is particularly relevant to the recycling and disposal of materials containing BFRs, such as electronic waste and flame-retarded polymers. aaqr.org
The thermal degradation of major BFRs like tetrabromobisphenol A (TBBA) produces precursors for PBDD/F formation. capes.gov.br Laboratory experiments have demonstrated that the pyrolysis of commercial BFR formulations and polymers containing them yields PBDD/Fs. For example, the pyrolysis of a polybrominated biphenyl (B1667301) (PBB) fire retardant was shown to produce pentabrominated dibenzofurans. who.int Similarly, the thermal treatment of waste printed circuit boards, which contain significant amounts of BFRs, can generate PBDD/Fs. aaqr.org The presence of antimony trioxide (Sb₂O₃), often used as a synergist with BFRs, can influence the thermal degradation process and the formation of brominated compounds. nih.gov
Pyrolysis of Brominated Materials
Degradation of Brominated Flame Retardants (BFRs)
The thermal and environmental degradation of various BFRs is a significant source of 1,2,3,7,8-Pentabromodibenzofuran. BFRs are organobromine compounds added to a wide range of consumer and industrial products to reduce their flammability. wikipedia.orgeuropa.eu
Polybrominated Diphenyl Ethers (PBDEs) as Precursors
Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs that have been widely used in plastics, textiles, and electronics. wikipedia.orgepa.gov The thermal degradation of PBDEs is a well-documented pathway for the formation of polybrominated dibenzofurans (PBDFs), including this compound.
During combustion or other high-temperature processes, PBDEs can undergo a ring-closure reaction to form PBDFs. nih.gov This transformation is facilitated by the loss of a bromine atom from an ortho position on the diphenyl ether molecule. nih.gov Studies have shown a strong correlation between the congener patterns of PBDEs and the resulting PBDD/Fs, indicating that PBDEs are direct precursors. cdu.edu.au The formation of PBDFs from PBDEs has been observed in a temperature range of 700-850 °C. nih.gov
It is important to note that commercial PBDE products are mixtures of different congeners. nih.gov For example, the commercial PentaBDE mixture contains various tetra-, penta-, and hexabrominated diphenyl ethers. nih.gov The degradation of these complex mixtures can lead to the formation of a variety of PBDF congeners.
Tetrabromobisphenol A (TBBPA) Degradation
Tetrabromobisphenol A (TBBPA) is one of the most widely used BFRs, particularly in printed circuit boards. europa.euwikipedia.org While TBBPA itself is a reactive flame retardant, meaning it is chemically bound to the polymer matrix, its degradation can still lead to the formation of brominated compounds. wikipedia.org
Under anoxic conditions, TBBPA can undergo debromination to form bisphenol A (BPA) and other less brominated bisphenols. nih.govnih.gov However, the formation of PBDFs, including this compound, has been observed during the pyrolysis of materials containing TBBPA, such as acrylonitrile (B1666552)/butadiene/styrene (B11656) (ABS) plastics. researchgate.net The optimal temperature for the formation of PBDDs and PBDFs from TBBPA-containing polymers was found to be around 600°C. researchgate.net
Hexabromocyclododecane (HBCD) Related Formation
Hexabromocyclododecane (HBCD) is an additive flame retardant primarily used in polystyrene foam insulation. nih.govepa.gov HBCD is a mixture of different stereoisomers. nih.gov The thermal degradation of HBCD occurs in a narrow temperature range of 230-270 °C. researchgate.net Pyrolysis of HBCD can lead to the formation of various bromo-organic compounds. researchgate.net While direct evidence for the formation of this compound from HBCD degradation is less documented in the provided search results, the potential for formation exists through complex thermal degradation pathways. The degradation of HBCD can result in the formation of brominated aromatic compounds which could then act as precursors for PBDF formation.
Influence of Oxygen and Temperature on Congener Patterns
The formation and congener profile of PBDFs, including this compound, are significantly influenced by reaction conditions such as temperature and oxygen availability.
Temperature: High reaction temperatures facilitate the loss of ortho-bromine atoms from PBDEs, which is a key step in the cyclization process to form PBDFs. nih.gov PBDFs are typically observed in a temperature range of 700–850 °C. nih.gov For polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs), which share similar formation mechanisms, the optimal temperature for formation on fly ash has been observed to be between 250°C and 350°C, depending on the type of ash. nih.gov
Oxygen: The presence of oxygen plays a crucial role in the formation of PBDFs. Oxidative decomposition of BFRs liberates brominated precursors necessary for PBDF formation. nih.gov Studies on PCDD/F formation have shown that the ratio of PCDDs to PCDFs increases with an increase in oxygen content, with an optimal oxygen concentration for formation being around 7.5% for cyclone ash. nih.gov Oxygen is directly involved in the oxidation reactions of polymer chains, which can facilitate the formation of precursor molecules. nih.gov
Industrial Production and By-product Formation
Beyond degradation, this compound can also be formed as an unintentional by-product during the manufacturing of BFRs themselves.
Formation during BFR Manufacturing Processes
Commercial formulations of BFRs are not pure compounds but rather technical mixtures that can contain impurities. wur.nl For instance, commercial octabromodiphenyl ether formulations contain various brominated congeners. wur.nl The manufacturing processes of BFRs, which often involve high temperatures and the presence of bromine, can create conditions conducive to the formation of PBDD/Fs as trace contaminants. nih.gov These impurities can then be present in the final BFR products and subsequently released into the environment.
Table of Research Findings on BFR Degradation and PBDF Formation
| BFR Precursor | Degradation Condition | Key Findings |
|---|---|---|
| Polybrominated Diphenyl Ethers (PBDEs) | Thermal degradation (700-850 °C) | Direct precursors to PBDFs through ring-closure reaction after loss of ortho-bromine. nih.govcdu.edu.au |
| Tetrabromobisphenol A (TBBPA) | Pyrolysis of TBBPA-containing polymers (~600°C) | Formation of mono- to pentabrominated dibenzofurans. researchgate.net |
| Hexabromocyclododecane (HBCD) | Thermal degradation (230-270 °C) | Transformation into various bromo-organic compounds. researchgate.net |
Release from Plastics during Extrusion, Molding, and Recycling
The thermal processing of plastics containing brominated flame retardants (BFRs) is a significant source of polybrominated dibenzofurans (PBDFs), including this compound. During manufacturing and recycling operations such as extrusion and molding, the high temperatures applied to the polymer matrix can induce the transformation of BFRs into PBDFs. pops.intnih.gov
Polybrominated diphenyl ethers (PBDEs), a common class of BFRs used in plastics like high-impact polystyrene (HIPS) and acrylonitrile butadiene styrene (ABS) for electronic equipment, are primary precursors. acs.orgdoi.org Thermal stress, even at typical processing temperatures of 200–250 °C, can initiate the formation of PBDFs. pops.intresearchgate.net The mechanism often involves the cyclization of the PBDE molecule, where a loss of a bromine or hydrogen atom from an ortho position is followed by a ring-closure reaction to form the dibenzofuran structure. acs.orgnih.gov The presence of antimony(III) oxide, often used as a synergist with BFRs, can increase the quantity of PBDFs formed. nih.gov
Recycling of waste electrical and electronic equipment (WEEE), which contains a high concentration of BFR-treated plastics, is a notable source. nih.gov Studies on recycling processes have quantified the transformation of PBDEs into PBDFs, highlighting the potential for worker exposure and environmental release if not properly controlled. nih.govnih.gov
Table 1: PBDF Formation During Simulated Recycling of WEEE Plastics
This table presents findings from a study on WEEE material from Switzerland and South Africa, showing the content of PBDEs and the resulting formation of PBDFs under controlled laboratory conditions.
| Plastic Source | Initial ∑PBDE Content (µg/kg) | Total ∑PBDF Content (µg/kg) | PBDF Formation Rate (per minute) |
| WEEE Plastic (South Africa) | 1,000 - 7,000,000 | ~1,000 | 2x10⁻⁵ to 2x10⁻⁴ |
| WEEE Plastic (Switzerland) | 1,000 - 7,000,000 | ~1,000 | 2x10⁻⁵ to 2x10⁻⁴ |
| Data sourced from Zennegg et al. (2014). nih.gov |
De Novo Synthesis Pathways for PBDFs
Beyond formation from BFR precursors, PBDFs can be generated via de novo synthesis. This pathway involves the formation of the molecule from elemental carbon and a bromine source, often on the surface of fly ash in thermal processes like waste incineration. acs.orgcdu.edu.auua.es This synthesis route becomes particularly relevant under conditions of controlled, high-temperature combustion where precursor BFRs are completely destroyed, or in processes involving carbonaceous materials like activated carbon. cdu.edu.aunih.gov
The de novo synthesis generally occurs at temperatures between 300°C and 500°C. acs.org The process is catalyzed by metals such as copper, where a carbon source reacts with a bromine donor. acs.orgresearchgate.net Laboratory experiments using activated carbon and copper(II) bromide (CuBr₂) have demonstrated this pathway, showing that PBDD/F yields are highest at around 300°C. acs.org The presence of the copper bromide catalyst was also found to accelerate the degradation of the carbon structure in the presence of oxygen. acs.orgresearchgate.net
Table 2: PBDD/F Formation from De Novo Synthesis
This table shows the yield of PBDD/Fs from the combustion of a model mixture of activated carbon and 50 wt% CuBr₂ at different temperatures.
| Combustion Temperature (°C) | Total PBDD/F Yield (ng/g) |
| 300 | 91.7 |
| 400 | Lower than at 300°C |
| 500 | Lower than at 300°C |
| Data sourced from Ortuño et al. (2014). acs.org |
Halogen Exchange Reactions and Mixed Halogenated Dibenzofurans (PXDFs)
When both bromine and chlorine sources are present during thermal events, mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) can be formed. cdu.edu.au This occurs frequently during the incineration or recycling of mixed waste streams, such as e-waste, which can contain both BFRs and chlorinated plastics like polyvinyl chloride (PVC). pops.intcdu.edu.au
Bromine-to-Chlorine Transformation in Formation
The formation of mixed bromo-chloro dibenzofurans (PBCDFs) can occur through halogen exchange reactions where bromine atoms on a PBDf molecule are substituted by chlorine atoms. cdu.edu.au This transformation is driven by the chemical environment, particularly the availability of reactive chlorine. The co-combustion of BFR-containing materials with a chlorine source like PVC provides the necessary precursors and conditions for these exchange reactions. cdu.edu.au The process can be catalyzed by metals like copper, which facilitates the cleavage of C-Br bonds and the formation of new C-Cl bonds, a mechanism analogous to electrophilic aromatic substitution. ucl.ac.ukmasterorganicchemistry.com
Co-formation with Polychlorinated Dibenzofurans (PCDFs)
The simultaneous formation of PBDFs and PCDFs is a common feature of thermal processes where mixed halogen waste is treated. nih.gov The dismantling and uncontrolled burning of electronic waste is a major source, leading to severe air pollution with both PBDD/Fs and PCDD/Fs. researchgate.netnih.gov In controlled pilot-scale incineration studies, the introduction of bromine-containing compounds alongside chlorine sources resulted in the formation of both PBDD/Fs and PCDD/Fs. nih.gov Notably, the formation rates for PBDD/Fs in the heat exchanger were found to be 4 to 20 times higher than those for PCDD/Fs, indicating that the formation of brominated dioxins and furans from phenol (B47542) precursors is a highly relevant reaction mechanism in processes involving bromine. nih.gov This highlights that waste streams containing both chlorinated and brominated materials can generate a complex mixture of halogenated by-products.
Environmental Fate and Transport of 1,2,3,7,8 Pentabromodibenzofuran
Atmospheric Transport and Deposition
Once released into the atmosphere, 1,2,3,7,8-PeBDF, like other semi-volatile organic compounds, partitions between the gaseous and particulate phases. researchgate.net This partitioning behavior is a critical determinant of its atmospheric lifetime and transport potential. The distribution between phases is influenced by factors such as temperature and the concentration of atmospheric particles. Due to their persistence and semi-volatile nature, PBDFs can undergo long-range atmospheric transport, leading to their detection in remote areas far from primary sources. researchgate.netdiva-portal.org Studies have identified long-range atmospheric transport as a significant pathway for related compounds, indicating a similar potential for 1,2,3,7,8-PeBDF. diva-portal.org
Deposition from the atmosphere occurs through both wet (e.g., rain, snow) and dry (e.g., particulate settling) processes. This deposition leads to the contamination of soil, water bodies, and vegetation. The presence of PBDFs in soil, sediment, and even food sources confirms that atmospheric transport is a key distribution mechanism. pops.intresearchgate.net
Partitioning Between Environmental Compartments
The movement and accumulation of 1,2,3,7,8-PeBDF in the environment are largely dictated by its partitioning behavior between air, water, soil, sediment, and biota. This behavior is driven by the compound's physical and chemical properties, particularly its low water solubility and high lipophilicity (tendency to dissolve in fats).
Table 1: Environmental Compartment Interactions of 1,2,3,7,8-Pentabromodibenzofuran
| Interaction | Key Process | Governing Factors | Outcome |
|---|---|---|---|
| Air-Water Exchange | Volatilization / Deposition | Henry's Law Constant, Temperature | Movement between atmosphere and water bodies. |
| Water-Sediment Interaction | Sorption / Partitioning | Organic Carbon Content of Sediment (Koc) | Accumulation in sediment layers of aquatic systems. nih.gov |
| Soil-Plant Uptake | Root uptake / Foliar deposition | Soil properties, Plant species, Lipophilicity | Potential for entry into the terrestrial food chain. nih.gov |
The exchange of 1,2,3,7,8-PeBDF between the atmosphere and water surfaces is a dynamic process governed by the compound's Henry's Law Constant. This constant describes the ratio of the chemical's concentration in the air to its concentration in water at equilibrium. While specific data for 1,2,3,7,8-PeBDF is scarce, related compounds with low vapor pressure and low water solubility tend to be removed from the water column by partitioning to suspended particles and sediment, rather than through significant volatilization back into the atmosphere.
In aquatic environments, 1,2,3,7,8-PeBDF exhibits a strong tendency to partition from the water column to sediment. nih.gov This is due to its hydrophobic nature, causing it to adsorb onto organic matter present in the sediment. The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter that quantifies this tendency. High Koc values indicate strong sorption to sediment, which acts as a long-term sink for the compound. Studies on biosolids and sediments have confirmed the presence and accumulation of 1,2,3,7,8-PeBDF, highlighting the importance of this partitioning behavior. nih.govacs.org For instance, this congener has been detected in biosolids composites, indicating its removal from wastewater and concentration in sludge. acs.org
Contamination of soil with 1,2,3,7,8-PeBDF can occur through atmospheric deposition and the application of contaminated materials like sewage sludge. pops.intresearchgate.net From the soil, there is potential for uptake by plants. The extent of uptake can be influenced by the soil's organic matter content, the plant species, and the compound's lipophilicity. While direct studies on 1,2,3,7,8-PeBDF are limited, research on the broader class of PBDEs and related compounds has shown that plant uptake is a possible pathway into the terrestrial food chain. nih.gov
Biotransformation and Degradation Pathways in the Environment
The persistence of 1,2,3,7,8-PeBDF in the environment is a result of its resistance to degradation. However, it can be broken down over time through processes such as photolytic degradation.
Biological and Microbial Transformation Processes
The transformation of this compound (1,2,3,7,8-PeBDF) in biological systems is a critical factor in determining its persistence and potential for toxicity. While specific microbial degradation studies on 1,2,3,7,8-PeBDF are not extensively detailed in the reviewed literature, the metabolic pathways of structurally similar compounds, such as polychlorinated dibenzofurans (PCDFs), provide significant insights.
Research on the chlorinated analog, 1,2,3,7,8-pentachlorodibenzofuran (B131792) (1-PeCDF), in rats demonstrates that these compounds can undergo biological transformation. nih.gov Following administration, 1-PeCDF was metabolized into polar metabolites and subsequently excreted from the body, primarily through bile into the feces. nih.gov Notably, the parent compound was not detected in the bile, indicating that metabolism is a prerequisite for its elimination via this route. nih.gov Fecal excretion is the main pathway for elimination, with more than half of the administered dose being excreted within two days in the rat model. nih.gov
The molecular structure, specifically the position of the halogen atoms, plays a crucial role in the rate of metabolism. The persistence of these compounds appears to be inversely related to their metabolism. nih.gov Studies on chlorinated dibenzofurans have found that metabolism is inhibited by the presence of chlorine atoms on the carbon atoms adjacent to the oxygen atom in the dibenzofuran (B1670420) ring. nih.gov This structural hindrance can significantly increase the biological half-life of certain isomers, thereby enhancing their persistence in the organism. nih.gov
Bioaccumulation and Biomagnification Potential in Ecological Systems
Bioaccumulation is the process where the concentration of a chemical gradually builds up in an organism because the rate of absorption exceeds the rate of elimination through catabolism and excretion. wikipedia.org Persistent organic pollutants (POPs), a group that includes polybrominated dibenzofurans (PBDFs), are known to stay in the environment for extended periods. weebly.com Due to their lipophilic (fat-soluble) nature and resistance to degradation, compounds like 1,2,3,7,8-PeBDF possess a high potential to bioaccumulate in the fatty tissues of organisms. weebly.comepa.gov
This process can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. wikipedia.org As contaminants are passed from prey to predator, they become more concentrated, posing a significant risk to organisms at the top of the food web. weebly.comepa.gov
Uptake and Distribution in Aquatic Organisms
In aquatic ecosystems, highly lipophilic compounds like dibenzofurans tend to associate with sediments and the organic carbon fraction of ambient waters. epa.gov Aquatic organisms can take up these contaminants through various routes, including direct absorption from the water, ingestion of contaminated sediment, and consumption of prey that has already accumulated the substance. epa.gov The specific route and rate of uptake are influenced by species-specific physiology, habitat, and the bioavailability of the chemical in the environment. epa.gov
Once absorbed, 1,2,3,7,8-PeBDF is expected to distribute to various tissues. Studies on the analogous compound 1,2,3,7,8-PeCDF showed a rapid distribution to the liver, muscle, skin, and adipose tissue. nih.gov The initial distribution saw the highest concentration in the liver (43% of the dose) and muscle (35%). nih.gov
The potential for these compounds to concentrate from the environment is often expressed as a biota-sediment accumulation factor (BSAF), which relates the lipid-normalized concentration in an organism to the organic carbon-normalized concentration in the sediment. epa.gov For the related compound 2,3,7,8-TCDD, BSAF values in fish have been observed to range from 0.03 to 0.30. epa.gov While these compounds bioaccumulate, the process of biomagnification in fish may be limited. Research suggests that biotransformation in fish can counteract the biomagnification of TCDD, and it is plausible that similar mechanisms could affect 1,2,3,7,8-PeBDF. epa.gov
Table 1: Initial Distribution and Tissue Half-Life of 1,2,3,7,8-Pentachlorodibenzofuran (a structural analog) in Rats
| Tissue | Initial Pool Size (% of Dose) | Initial Half-Life (days) |
| Liver | 43% | 1.36 |
| Muscle | 35% | 0.03 |
| Skin | 10% | 13 |
| Adipose Tissue | 7% | 1 |
| Data derived from a study on the disposition of 1,2,3,7,8-pentachlorodibenzofuran in rats nih.gov. |
Transfer and Accumulation in Terrestrial Food Chains
The transfer of 1,2,3,7,8-PeBDF through terrestrial food chains often begins in aquatic environments. epa.gov The compound accumulates in aquatic organisms, which are then consumed by terrestrial or semi-aquatic predators, such as birds and mammals. epa.govepa.gov Polychlorinated dioxins and furans have been identified in wildlife across the globe, indicating their widespread distribution and ability to move through food webs. epa.gov
Significant biomagnification has been observed between fish and fish-eating birds. epa.gov For instance, a study in Lake Ontario found that the biomagnification factor (BMF) for 2,3,7,8-TCDD from alewife (a forage fish) to herring gulls was substantial, with a log BMF of 1.51. epa.gov Similarly, log BMFs ranging from 1.18 to 1.70 were determined for mink that were fed a diet containing a related chlorinated compound. epa.gov This demonstrates a clear pathway for the accumulation of these persistent chemicals in mammalian wildlife. When top predators face periods of starvation, the fat reserves where these chemicals are stored are metabolized for energy, releasing the stored toxins into the bloodstream and potentially causing harm. weebly.com
Isomer-Specific Differences in Bioaccumulation
The bioaccumulation potential of a polyhalogenated dibenzofuran is not solely determined by its class but is highly dependent on its specific isomeric structure. nih.gov The number and position of bromine atoms on the dibenzofuran molecule can dramatically alter its environmental and biological behavior. nih.gov
A key factor influencing isomer-specific bioaccumulation is the rate of metabolic transformation. nih.gov A comparative study of two pentachlorodibenzofuran isomers, 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF, revealed significant differences in their persistence. The whole-body half-life of 2,3,4,7,8-PeCDF was found to be much greater than that of 1,2,3,7,8-PeCDF. nih.gov This difference is attributed to the substitution pattern; the presence of chlorine atoms in the 2, 3, 4, and 7 positions hinders metabolic breakdown more effectively than the 1, 2, 3, 7, and 8 substitution pattern. nih.gov
This principle of isomer-specific disposition is not unique to dibenzofurans. Studies on other persistent organic pollutants, such as perfluorooctane (B1214571) sulfonate (PFOS), have also shown that the pharmacokinetics are isomer-specific. nih.gov In chicken embryos exposed to a technical mixture of PFOS, the linear isomer was found to be enriched in the liver tissue compared to the various branched isomers. nih.gov This preferential accumulation demonstrates that biological systems can discriminate between isomers, leading to different accumulation profiles and potential risks for each specific congener. nih.gov
Advanced Analytical Methodologies for 1,2,3,7,8 Pentabromodibenzofuran
Sample Collection and Preparation for Environmental Matrices
The initial steps of sample collection and preparation are fundamental to achieving reliable analytical results for 1,2,3,7,8-PeBDF. The choice of techniques depends heavily on the sample matrix, whether it is air, a solid, or a liquid.
High-volume air samplers are a primary tool for collecting airborne particulate matter and associated semi-volatile organic compounds like 1,2,3,7,8-PeBDF. tisch-env.com These instruments draw large volumes of air, typically between 325 to 400 cubic meters over a 24-hour period, through a filter and an adsorbent material. epa.gov
Particulate and Vapor Phase Collection: A quartz-fiber filter is used to capture particle-bound 1,2,3,7,8-PeBDF. epa.gov Following the filter, a polyurethane foam (PUF) plug or another suitable sorbent is used to trap the compound existing in the vapor phase. epa.goveurofinsus.com This dual-phase collection is essential as PBDFs can be distributed between both phases in the atmosphere. aaqr.org
Flow Rate and Volume: High flow rates, sometimes up to 1000 L/min, are employed to collect a sufficient quantity of the analyte for subsequent analysis, especially given the trace levels at which these compounds are often found. aaqr.orgnuviatech-instruments.com The large sample volume allows for detection limits in the picogram per cubic meter (pg/m³) range. epa.gov
Sampler Design: Various designs exist, including those that specifically sample for different particulate matter sizes like PM10 and PM2.5, which can be crucial for understanding the transport and potential inhalation of these compounds. tisch-env.com Both stationary and portable systems are available for different monitoring needs. pine-environmental.com
| Parameter | Typical Specification | Purpose |
|---|---|---|
| Sampler Type | High-Volume Air Sampler | Collects large air volumes for trace analysis. tisch-env.com |
| Filter Media | Quartz-Fiber Filter | Captures particle-bound analytes. epa.gov |
| Adsorbent Media | Polyurethane Foam (PUF) | Traps vapor-phase compounds. epa.goveurofinsus.com |
| Flow Rate | ~200 - 1000 L/min | Ensures sufficient sample collection over the sampling period. aaqr.org |
| Sampling Duration | Up to 24 hours | Provides a time-weighted average concentration. eurofinsus.com |
Once a sample is collected, 1,2,3,7,8-PeBDF must be efficiently extracted from the matrix. The method varies depending on whether the sample is solid (e.g., soil, sediment, sludge) or liquid (e.g., water, industrial effluent).
Solid Matrices:
Soxhlet Extraction: A classic and robust technique involving the continuous washing of the solid sample with an organic solvent (e.g., toluene) for an extended period (16-24 hours).
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this method uses elevated temperatures and pressures to extract the analyte with smaller solvent volumes and in a shorter time compared to Soxhlet extraction. rsc.org
Liquid Matrices:
Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analyte from the aqueous phase into an immiscible organic solvent by vigorous mixing. However, it can be labor-intensive and require large volumes of solvent, making it less suitable for large sample volumes. accesson.kr
Solid-Phase Extraction (SPE): A more modern and efficient technique where the water sample is passed through a solid sorbent cartridge or disk (e.g., C18). accesson.kr The analyte is retained on the sorbent and then eluted with a small volume of organic solvent. SPE is preferred for its lower solvent consumption, higher sample throughput, and ability to handle larger sample volumes, which is crucial for achieving the low detection limits required for water analysis. accesson.kr
Environmental and biological sample extracts are complex mixtures containing numerous compounds that can interfere with the instrumental analysis of 1,2,3,7,8-PeBDF. Therefore, a rigorous clean-up procedure is essential to isolate the target analyte from these interferences, particularly lipids in biological samples.
Multi-column Chromatography: A common and effective approach involves using a sequence of chromatographic columns with different adsorbents. nih.gov
Acid/Base Modified Silica (B1680970) Gel: Used to remove acid- and base-labile interferences. A multilayer silica gel column, often containing layers of neutral, acidic, and basic silica, is a powerful tool.
Alumina and Florisil: These materials are used to separate the target compounds from other classes of organic compounds. europa.eu
Activated Carbon: A carbon column is particularly effective for separating non-planar compounds (like polychlorinated biphenyls, PCBs) from the planar PBDFs.
Lipid Removal: For fatty samples like fish tissue or human milk, lipid removal is a critical step.
Gel Permeation Chromatography (GPC): Separates compounds based on their molecular size, effectively removing large lipid molecules.
Freezing-Lipid Filtration: A newer technique where the sample extract is frozen, causing lipids to solidify and precipitate. nih.gov The precipitated lipids can then be removed by filtration, significantly reducing the lipid content (around 90%) without significant loss of the target analytes. nih.gov
Automated Systems: Automated clean-up systems, such as the Power-Prep™ system, integrate multiple clean-up columns (e.g., silica, alumina, carbon) into a single, computer-controlled instrument. nih.gov These systems offer high throughput, reduced solvent consumption, and improved reproducibility compared to manual methods. nih.gov
Instrumental Analysis Techniques
The final analytical determination of 1,2,3,7,8-PeBDF is almost exclusively performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). This combination provides the necessary selectivity and sensitivity for unambiguous identification and quantification at ultra-trace levels. nih.gov
HRGC is essential for separating 1,2,3,7,8-PeBDF from its other isomers and from other co-extracted compounds. nih.govnih.gov The separation of the 17 toxic 2,3,7,8-substituted congeners of polychlorinated dibenzodioxins and dibenzofurans is a benchmark for analytical separation, and similar challenges apply to their brominated analogues. nih.gov
Capillary Columns: The separation is achieved using long, narrow-bore capillary columns (e.g., 15-60 meters in length) coated with a specific stationary phase. thermofisher.com Non-polar or semi-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, TR-5MS), are commonly used. thermofisher.com
Temperature Programming: A precise oven temperature program is crucial. The program starts at a lower temperature and gradually increases, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. thermofisher.com This ensures that different isomers, which have very similar boiling points, can be chromatographically resolved.
Isomer Specificity: The primary goal of the chromatographic step is to achieve isomer-specific separation, particularly for the highly toxic 2,3,7,8-substituted congeners. researchgate.net Failure to separate these isomers from less toxic ones can lead to an overestimation of the sample's toxicity.
HRMS is the definitive detection technique for PBDFs due to its high selectivity and sensitivity. nih.gov When coupled with HRGC, it provides a powerful tool for trace-level quantification.
High Resolution: HRMS instruments operate at a resolving power of >10,000. researchgate.net This allows the mass spectrometer to distinguish between ions of very similar nominal mass. For example, it can differentiate a PBDF molecule from a fragment of another co-eluting organic molecule that happens to have the same integer mass, thereby eliminating many potential interferences.
Selected Ion Monitoring (SIM): The mass spectrometer is operated in SIM mode, where it is set to detect only the specific m/z (mass-to-charge ratio) values corresponding to the molecular ions of the target PBDFs. accesson.kr This greatly enhances sensitivity by ignoring all other ions.
Isotope Dilution Method: This is the gold standard for quantification. nih.govnih.gov Before extraction, the sample is spiked with a known amount of an isotopically labeled internal standard (e.g., a ¹³C₁₂-labeled version of 1,2,3,7,8-PeBDF). This standard behaves almost identically to the native analyte throughout the extraction, clean-up, and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final HRGC/HRMS analysis, an accurate quantification can be made that corrects for any losses during sample preparation. nih.gov This method provides the highest precision and accuracy for the analysis of these compounds. thermofisher.com
| Technique/Parameter | Specification/Method | Advantage |
|---|---|---|
| Gas Chromatography | High Resolution (HRGC) with capillary column (e.g., DB-5ms) | Provides isomer-specific separation of PBDFs. thermofisher.comresearchgate.net |
| Mass Spectrometry | High Resolution (HRMS) | Selectively detects target analytes, minimizing interferences. nih.govnih.gov |
| MS Resolution | > 10,000 | Distinguishes between ions of very similar mass. researchgate.net |
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method for these compounds. accesson.kr |
| Detection Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity by focusing on specific target ions. accesson.kr |
| Quantification Method | Isotope Dilution | Corrects for analyte loss during sample prep, ensuring high accuracy. nih.govthermofisher.com |
Application of Isotope-Labeled Internal Standards
The use of isotope-labeled internal standards is a fundamental practice in the quantitative analysis of 1,2,3,7,8-pentabromodibenzofuran to ensure accuracy and precision. waters.comlgcstandards.com An ideal internal standard is a stable, non-radioactive, isotopically labeled version of the analyte, such as a ¹³C₁₂-labeled this compound. acanthusresearch.com
These standards are added to the sample at the beginning of the analytical procedure and are subjected to the same extraction, cleanup, and analysis steps as the native analyte. waters.com Because the isotope-labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it effectively compensates for any analyte loss during sample preparation and for variations in instrument response, including matrix effects. waters.comlgcstandards.com The concentration of the native analyte is then determined by comparing its response to the known concentration of the added internal standard. acanthusresearch.com
Key Considerations for Isotope-Labeled Internal Standards:
Isotopic Purity: The internal standard should have a very low level of the unlabeled analyte to prevent analytical bias. acanthusresearch.com
Mass Difference: A sufficient mass difference (typically at least 3 amu) between the native analyte and the labeled standard is necessary to prevent spectral overlap. acanthusresearch.com
Label Stability: The isotopic label must be placed in a stable position within the molecule to prevent exchange with unlabeled atoms during the analytical process. acanthusresearch.com
Quantitative and Qualitative Determination of Isomers
The analysis of PBDFs is complicated by the existence of numerous isomers, many of which may have different toxicological potencies.
There are multiple isomers of pentabromodibenzofuran, and their separation is a significant analytical challenge. High-resolution gas chromatography (HRGC) with capillary columns is essential for the separation of these closely related compounds. The choice of the stationary phase of the GC column is critical for achieving the required selectivity.
Quantification of individual isomers requires the availability of certified reference standards for each specific congener. However, obtaining standards for all possible PBDF isomers can be difficult and expensive. This often leads to the quantification of isomers as groups or in comparison to the most toxic and well-characterized isomers.
Achieving low detection limits is crucial for the analysis of this compound, as it is often present at trace levels in environmental samples. The use of high-resolution mass spectrometry (HRMS) can significantly enhance sensitivity and selectivity by allowing for the precise measurement of the analyte's mass, thereby distinguishing it from isobaric interferences.
As previously mentioned, NCI-MS is a key technique for enhancing sensitivity. nih.govnih.gov Detection limits for similar halogenated compounds using NCI-GC/MS can be in the low femtogram (10⁻¹⁵ g) range. nih.gov For instance, the US Environmental Protection Agency has set stringent health advisory levels for other persistent organic pollutants, requiring analytical methods with extremely low detection capabilities, often in the parts-per-quadrillion (ng/L) range for water samples. waters.com
Quality Assurance and Quality Control (QA/QC) in PBDF Analysis
A robust quality assurance and quality control (QA/QC) program is essential for generating reliable and defensible data in the analysis of this compound. researchgate.netirjmets.com This program encompasses all stages of the analytical process, from sample collection to data reporting. ucf.edunih.gov
Key QA/QC elements include:
Method Blanks: Analyzed with each batch of samples to monitor for laboratory contamination. epa.gov
Laboratory Control Samples (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy and precision of the analytical method. epa.gov
Matrix Spike/Matrix Spike Duplicates (MS/MSD): Used to evaluate the effect of the sample matrix on the analytical method.
Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of method accuracy.
Proficiency Testing (PT) Samples: Analysis of blind samples from an external provider to evaluate the laboratory's performance against other laboratories. zeptometrix.com
Standard Operating Procedures (SOPs): Detailed written procedures for all aspects of the analysis to ensure consistency.
Data Review and Validation: A thorough review of all data to ensure it meets established quality criteria before reporting. ucf.edu
The implementation of these QA/QC measures ensures the integrity of the analytical results and provides confidence in the reported concentrations of this compound. irjmets.comscribd.com
Method Validation and Performance Characteristics
The validation of analytical methods is a critical requirement for ensuring the reliability and accuracy of data generated for this compound. Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. researchgate.net This process is fundamental for regulatory monitoring, environmental assessment, and research activities involving this compound. For complex analyses like the determination of brominated dibenzofurans, validation confirms that a method is fit for its purpose. pcdn.co
The principal analytical technique for the quantification of this compound is High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC-HRMS). nih.gov This method provides the necessary selectivity to distinguish the target analyte from a multitude of other potentially interfering compounds, especially other polybrominated diphenyl ethers (PBDEs) and dibenzofurans, and the sensitivity to detect the trace levels at which it typically occurs. nih.govresearchgate.net
Key performance characteristics evaluated during method validation for this compound include:
Accuracy: The closeness of agreement between a test result and the accepted reference value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the standard deviation or relative standard deviation (RSD).
Selectivity: The ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix.
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netwoah.org
Research conducted by the National Toxicology Program (NTP) provides specific performance data for the analysis of this compound by Gas Chromatography with Mass Spectrometry. The reported limits of detection and quantitation demonstrate the sensitivity of the methodology.
Performance Characteristics for this compound Analysis
| Performance Characteristic | Value (pg/g) | Analytical Method | Source |
|---|---|---|---|
| Limit of Detection (LOD) | 955.08 | Gas Chromatography/Mass Spectrometry | NTP Technical Report eurl-pops.eu |
| Limit of Quantitation (LOQ) | 7,000 | Gas Chromatography/Mass Spectrometry | NTP Technical Report eurl-pops.eu |
The LOD was calculated based on the signal-to-noise ratio (S/N) in a spiked matrix standard, while the LOQ was determined based on standard levels specified in EPA Method 1613 relative to the sample size. eurl-pops.eu These values are crucial for interpreting environmental and biological monitoring data.
Interlaboratory Comparison Studies
Interlaboratory comparison studies, also known as proficiency tests or intercalibration studies, are an essential component of quality assurance for analytical measurements. eurl-pops.eunih.gov Their primary purpose is to assess the performance of analytical laboratories and to evaluate the comparability and reproducibility of an analytical method when used by different laboratories. nih.gov Participation in such studies is often a requirement for laboratory accreditation.
For polybrominated dibenzofurans (PBDFs), including this compound, these studies involve a coordinating body sending a homogeneous and stable test material (such as a sediment sample or a standard solution) to multiple participating laboratories. nih.gov The laboratories analyze the material using a specified method, and the results are returned to the organizer for statistical analysis. researchgate.net
One such intercalibration study on organobromine compounds evaluated the accuracy and reliability of analytical methods for PBDFs. nih.gov The study provided key insights into the interlaboratory variability, expressed as the relative standard deviation (RSD), for this class of compounds.
Results of an Intercalibration Study for Polybrominated Dibenzofurans (PBDFs)
| Sample Type | Relative Standard Deviation (RSD) Range | Indication |
|---|---|---|
| Mixed Standard Solutions | 4% - 20% | Measures variability in instrumental analysis and calibration. nih.gov |
| Air-Dried Sediment | 8% - 38% | Measures overall method variability, including sample extraction and cleanup. nih.gov |
The results indicated a general improvement in analytical methods over time, attributed to the availability of authentic standards and enhanced analytical protocols. nih.gov However, the study also highlighted potential challenges, such as errors during sample pretreatment and interferences from other compounds like PBDEs. nih.gov
In proficiency tests organized by bodies like the European Union Reference Laboratory (EURL), laboratory performance is often evaluated using z-scores, which measure the deviation of a laboratory's result from the assigned consensus value. eurl-pops.eu For polybrominated diphenyl ether (PBDE) congeners, a standard deviation for proficiency assessment of 20% is often used as an acceptance criterion. eurl-pops.eu These studies are vital for ensuring that data from different laboratories are comparable, which is critical for large-scale environmental monitoring and regulatory compliance.
Ecological Implications and Comparative Toxicological Assessment of 1,2,3,7,8 Pentabromodibenzofuran
Dioxin-like Activity and Aryl Hydrocarbon Receptor (AhR) Binding Potential
The toxic effects of 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PeBDF) and other dioxin-like compounds are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). eaht.org The AhR is a ligand-activated transcription factor found in the cytoplasm of cells. nih.gov Upon binding with a ligand like 1,2,3,7,8-PeBDF, the receptor-ligand complex translocates to the nucleus. In the nucleus, it partners with the aryl hydrocarbon receptor nuclear translocator (ARNT) and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This binding initiates the transcription of adjacent genes, leading to various biological and toxic effects. eaht.org The affinity of a compound for the AhR and its ability to activate this pathway are key determinants of its dioxin-like toxicity. eaht.org
Comparative Studies with 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is the most potent and well-studied dioxin-like compound, serving as the reference for assessing the toxicity of other related compounds. wikipedia.orgresearchgate.net The toxic equivalency factor (TEF) concept was developed to express the toxicity of other dioxin-like compounds relative to TCDD, which is assigned a TEF of 1. eaht.org
Studies comparing the effects of 1,2,3,7,8-PeBDF and other halogenated dibenzofurans to TCDD have revealed both similarities and differences in their toxicological profiles. For instance, like TCDD, other AhR ligands such as 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) (1,2,3,7,8-PCDD), 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (2,3,4,7,8-PCDF) have been shown to suppress neuronal acetylcholinesterase activity through AhR-mediated transcriptional downregulation. nih.gov
However, the potency of these compounds can vary significantly. For example, a study on the disruption of the fetal pituitary-gonad axis in rats found that 2,3,4,7,8-pentachlorodibenzofuran (PnCDF) was far less potent than TCDD, with relative potencies ranging from 1/42nd to 1/63rd of TCDD's effect. nih.gov Similarly, while TCDD is a potent carcinogen, its primary action is as a cancer promoter rather than a direct mutagen. wikipedia.org The activation of the AhR by TCDD also leads to a marked reduction in the steady-state level of the AhR protein itself, a process involving ubiquitin-mediated degradation. nih.gov
Relative Potency Factors (REPs) for this compound and Other PBDFs
Relative Potency Factors (REPs) are used to compare the toxic potency of different substances to a reference compound, with TCDD being the standard for dioxin-like compounds. numberanalytics.comnumberanalytics.com These factors are crucial for risk assessment of complex mixtures of these chemicals. numberanalytics.com The REP is calculated by dividing the benchmark dose of the reference substance by that of the substance . numberanalytics.com
Research has shown that brominated dibenzofurans (PBDFs), including 1,2,3,7,8-PeBDF, exhibit dioxin-like toxicity. However, their potencies relative to TCDD can vary. For instance, a study on the immunotoxicity of various dioxin-like compounds found that brominated analogs were more potent than their chlorinated counterparts. researchgate.net The rank order of potency for suppressing the IgM antibody response was TCDD > TBDF > 4PeBDF > TCDF/4PeCDF/1PeBDF > 1PeCDF. researchgate.net
The table below presents a selection of World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for various polychlorinated and polybrominated dibenzofurans, which are a type of REP.
| Compound | WHO-2005 TEF (Fish) | WHO-2005 TEF (Birds) | WHO-2005 TEF (Mammals) |
|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.05 | 1 | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (B131792) (1PeCDF) | 0.05 | 0.1 | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (4PeCDF) | 0.5 | 1 | 0.3 |
| 2,3,7,8-Tetrabromodibenzofuran (B3055897) (TBDF) | 0.05 | 0.1 | 0.1 |
| This compound (1PeBDF) | Not Available | Not Available | Not Available |
| 2,3,4,7,8-Pentabromodibenzofuran (4PeBDF) | 0.8 | 0.2 | 0.1 |
Isomer-Specific Differences in AhR-Mediated Responses
The specific arrangement of halogen atoms on the dibenzofuran (B1670420) structure significantly influences a compound's ability to bind to the AhR and elicit a response. eaht.org Studies have demonstrated clear isomer-specific differences in AhR-mediated activities.
For example, research utilizing human and mouse cell lines to examine the ability of different halogenated dibenzo-p-dioxin (B167043) and dibenzofuran congeners to induce AhR-mediated transcriptional activity found varied potencies among the isomers. researchgate.net Brominated species generally showed a reduced capacity to activate the mouse AhR compared to TCDD. researchgate.net Interestingly, the sensitivity of the human AhR to brominated dibenzofuran congeners was directly related to the number of bromine atoms. researchgate.net
The table below illustrates the relative potency of various PBDF isomers compared to TCDD in inducing EROD activity in a rat hepatoma cell line (H4IIE).
| PBDF Isomer | Relative Potency (TCDD = 1) |
|---|---|
| 2,3,7,8-TBDF | 0.03 |
| 1,2,3,7,8-PeBDF | 0.03 |
| 2,3,4,7,8-PeBDF | 0.1 |
| 1,2,3,4,7,8-HxBDF | 0.1 |
Ecological Toxicity in Aquatic Organisms
Early-Life Stage Toxicity in Model Organisms (e.g., Japanese Medaka)
The early life stages of fish are particularly sensitive to the toxic effects of dioxin-like compounds. The Japanese medaka (Oryzias latipes) is a widely used model organism for studying the developmental toxicity of these chemicals. researchgate.netnih.govnih.gov
Studies on Japanese medaka have established optimal methods for assessing the relative potencies of dioxin-like compounds. researchgate.net A typical early-life stage toxicity test involves exposing embryos to the test substance and observing endpoints such as yolk sac and pericardial edema, hatching failure, and mortality over a 28-day period. researchgate.net For TCDD, the LC50 (the concentration causing death in 50% of the test organisms) at 28 days post-fertilization has been determined to be 6.84 ng/L in water and 753 pg/g-egg. researchgate.net
Bioassays for Dioxin-like Compounds in Environmental Samples
Bioassays are valuable tools for screening environmental samples for the presence of dioxin-like compounds and quantifying their total toxic equivalency. nih.govnih.gov These assays utilize the AhR-mediated mechanism of action to measure the combined effect of all dioxin-like chemicals in a sample. nih.gov
One widely used bioassay is the Chemically-Activated LUciferase eXpression (CALUX®) system. nih.gov This assay uses a recombinant cell line that produces the enzyme luciferase in response to AhR activation. The amount of light produced is proportional to the dioxin-like activity of the sample. The CALUX assay has been accepted by the U.S. Environmental Protection Agency (EPA) for evaluating solid waste. nih.gov
Another common bioassay is the H4IIE rat hepatoma cell bioassay, which measures the induction of the enzyme ethoxyresorufin-O-deethylase (EROD), a response mediated by the AhR. researchgate.net This bioassay has been used to determine the TCDD-equivalents (TCDD-EQ) in extracts from environmental samples, such as the flesh and eggs of Lake Michigan Chinook salmon. researchgate.net
These bioassays are crucial for assessing the potential risk of complex mixtures of dioxin-like compounds found in the environment and in biological tissues.
Assessment of PBDF Contribution to Total Toxic Equivalencies (TEQs)
The inclusion of brominated analogues of dioxins, such as PBDFs, in this assessment framework is driven by their structural similarity to their chlorinated counterparts, their ability to elicit similar toxic responses through the aryl hydrocarbon receptor (AhR), and their persistence and accumulation in the food chain. wikipedia.orgoup.com Expert panels have recognized that PBDFs can be significant contributors to the total dioxin-like toxic burden in both human background exposure and aquatic environments. oup.com
Integration of PBDFs into WHO Toxicity Equivalency Factor (TEF) Schemes
The World Health Organization (WHO) has been central in developing and updating TEF schemes for dioxin-like compounds since the 1990s. oup.comwho.int These schemes initially focused on polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), and later expanded to include dioxin-like polychlorinated biphenyls (dl-PCBs). oup.comnih.gov
A joint WHO and United Nations Environment Programme (UNEP) expert consultation evaluated the potential inclusion of brominated analogues into the WHO TEF scheme. oup.com The panel concluded that from a qualitative standpoint, 2,3,7,8-substituted brominated congeners induce a similar spectrum of toxic effects as TCDD. oup.com However, due to a limited database, particularly for mammalian toxicity, the expert group decided not to assign specific, new TEF values for brominated compounds like this compound. nih.govusgs.gov Instead, for human risk assessment, it was recommended to use the existing TEF values for the structurally analogous chlorinated compounds as interim measures. nih.gov This approach is based on the finding that the relative effect potencies (REPs) for PBDDs and PBDFs in mammals generally align within an order of magnitude of their chlorinated analogues. nih.gov
For this compound, the corresponding chlorinated analogue is 1,2,3,7,8-Pentachlorodibenzofuran (1,2,3,7,8-PeCDF). The WHO has assigned TEF values to this and other key chlorinated congeners, which are used as surrogates for risk assessment of their brominated counterparts.
| Compound | WHO-TEF (1998) | WHO-TEF (2005) | WHO-TEF (2022) |
|---|---|---|---|
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | 1 | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 | 1 | 0.4 |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 | 0.1 | 0.07 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.05 | 0.03 | 0.01 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.5 | 0.3 | 0.1 |
Data derived from WHO reports. eurofins.de
While mammalian data is limited, more specific research has been conducted on fish. In vivo studies on rainbow trout early life stage mortality have been used to calculate fish-specific TEFs for several PBDD and PBDF congeners. nih.govpops.int These studies found that the toxic potency of brominated compounds is not always equal to their chlorinated analogues, highlighting the importance of using species-specific and chemical-specific TEFs for ecotoxicological risk assessments when data is available. nih.gov For instance, 2,3,7,8-tetrabromodibenzofuran (TBDF) was found to be significantly more potent than its chlorinated counterpart in this assay. nih.gov
| Compound | Fish-Specific TEF |
|---|---|
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 0.052 |
| 1,2,3,7,8-Pentabromodibenzo-p-dioxin (PeBDD) | 0.14 |
| 2,3,7,8-Tetrabromodibenzofuran (TBDF) | 0.054 |
| This compound (PeBDF) | 0.017 |
| 2,3,4,7,8-Pentabromodibenzofuran (PeBDF) | 0.013 |
Data derived from Hornung et al. (1996). pops.int
Contribution of PBDFs to Overall Dioxin-like Burden in Ecosystems
| Congener | Mean Contribution to Total TEQ (%) |
|---|---|
| 1,2,3,7,8-PeCDD | 28.05% |
| 2,3,4,7,8-PeCDF | 21.56% |
| PCB-126 | 18.21% |
| 2,3,7,8-TCDD | 6.38% |
Data derived from Zhang et al. (2019), calculated using WHO 2005 TEFs. nih.gov
The detection of PBDFs in various environmental matrices, from incinerator emissions to fish and wildlife, confirms their widespread distribution. pops.intepa.gov The contribution of this compound and other PBDFs to the total TEQ in these ecosystems is an area of ongoing research, emphasizing the need for continued monitoring and toxicological evaluation to fully understand their ecological implications. pops.int
Environmental Management and Remediation Strategies for Pbdf Contamination
Remediation Technologies for Contaminated Media
Once soil, sediment, or other environmental media are contaminated with PBDFs, remediation technologies are required to reduce or eliminate the associated risks. These technologies can be broadly categorized into in situ (in place) and ex situ (removed for treatment) approaches.
The selection of a remediation strategy depends on site-specific factors, including the type and concentration of contaminants, the nature of the contaminated medium, and cost-effectiveness.
Ex Situ Treatment: This involves excavating the contaminated soil or sediment and treating it at another location. Thermal desorption is a well-established ex situ technology that uses heat to physically separate volatile and semi-volatile contaminants like PBDFs from the solid matrix. epa.gov The contaminated medium is heated to volatilize the contaminants, which are then collected and treated in a separate gas treatment system. This technology is effective for organic wastes but not for separating inorganics. epa.gov
In Situ Treatment: In situ methods treat the contamination in place, avoiding the costs and risks of excavation and transport. Bioremediation is a promising in situ approach that utilizes microorganisms to degrade or transform contaminants into less toxic forms. researchgate.netresearchgate.net Research has shown that microbial reductive dechlorination can be a detoxification pathway for similar chlorinated compounds (PCDDs/PCDFs). researchgate.net For brominated compounds, the potential for bioremediation is under investigation. For instance, amending contaminated soil with compost under hypoxic (low oxygen) conditions has been shown to effectively degrade PCDD/Fs, suggesting a potential pathway for PBDFs as well. researchgate.netnih.gov This method is seen as cost-effective and environmentally compatible. researchgate.net
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).
UV-photolysis is one such AOP that has been studied for the degradation of BFRs, particularly polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs. While photolysis can effectively degrade PBDEs in various solutions, a significant drawback is the potential for the concurrent formation of toxic PBDFs. mdpi.com This transformation limits the direct application of photolysis as a standalone treatment for PBDE-contaminated solutions obtained from processes like soil washing. mdpi.com
Other research into AOPs has explored the catalytic degradation of BFRs. For example, copper oxide nanoparticles have been shown to effectively degrade certain BFRs through a radical-based mechanism, though this has not been specifically demonstrated for 1,2,3,7,8-Pentabromodibenzofuran. nih.gov
High-temperature thermal processes are employed not only for waste disposal but also for the destruction of concentrated contaminants from other remediation processes.
Incineration: As a destruction technology, incineration uses high temperatures and an open flame to destroy hazardous organic constituents. nih.gov When operated correctly, incineration can be a highly effective method for the final disposal of BFRs and PBDFs, achieving high destruction efficiencies. diva-portal.orgnih.gov
Pyrolysis: This process involves the thermal decomposition of materials at elevated temperatures in an inert atmosphere. researchgate.net Pyrolysis has been investigated as a method to treat WEEE plastics containing BFRs. resource-recycling.comnih.gov The process can convert the plastic into oil and gas, which can be used as fuel. However, the resulting pyrolysis oil can contain brominated organic compounds, necessitating further treatment or removal of bromine before it can be used as a clean fuel. resource-recycling.comnih.gov Various pyrolysis techniques, including fluidized bed and two-stage pyrolysis, have been tested for this purpose. researchgate.net
Table 2: Comparison of Remediation Technologies for PBDFs
| Technology | Type | Description | Advantages | Disadvantages |
| Thermal Desorption | Ex Situ | Uses heat to volatilize contaminants from a solid matrix for collection and treatment. epa.gov | Proven effectiveness for a range of organic compounds. epa.gov | Not effective for inorganics; requires excavation. epa.gov |
| Bioremediation | In Situ | Uses microorganisms to break down or transform contaminants. researchgate.netresearchgate.net | Cost-effective; environmentally friendly; minimal site disruption. researchgate.net | Can be slow; effectiveness is highly site-specific. |
| UV-Photolysis | Ex Situ (for liquids) | Uses UV light to degrade contaminants in aqueous solutions. mdpi.com | Can rapidly degrade some BFRs. mdpi.com | Potential for formation of more toxic byproducts like PBDFs. mdpi.com |
| Incineration | Ex Situ | High-temperature combustion to destroy organic contaminants. nih.gov | High destruction efficiency for a broad range of organic wastes. nih.gov | Potential for air emissions if not properly controlled; generates ash. ukwin.org.uk |
| Pyrolysis | Ex Situ | Thermal decomposition in the absence of oxygen to produce fuel products. researchgate.netresource-recycling.com | Potential for resource recovery (fuel). resource-recycling.com | Products (oil, gas) may still contain contaminants requiring further treatment. nih.gov |
Monitoring and Assessment of Remediation Efficacy
The successful remediation of sites contaminated with this compound (PBDF) hinges on a robust monitoring and assessment program. This program is essential to track the progress of the cleanup, evaluate the effectiveness of the chosen remediation strategy, and ensure that the site no longer poses a threat to human health or the environment. A comprehensive approach to monitoring and assessment involves a combination of sophisticated analytical techniques, long-term monitoring strategies, and the use of specific performance metrics to gauge success.
Analytical Techniques for Monitoring PBDF Concentrations
Accurate and precise measurement of 1,2,3,7,8-PBDF concentrations in various environmental media is the cornerstone of any remediation monitoring program. Given the persistence and toxicity of this compound, highly sensitive analytical methods are required.
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the gold standard for the analysis of halogenated dibenzofurans, including 1,2,3,7,8-PBDF. clu-in.orgwell-labs.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) recommend methods such as EPA Method 8290A and EPA Method 1613B for the analysis of dioxins, furans, and other similar compounds. clu-in.orgwell-labs.comepa.gov These methods offer extremely low detection limits, often in the parts-per-quadrillion (ppq) range for water samples and parts-per-trillion (ppt) for soil and sediment. well-labs.com The high resolution of both the gas chromatograph and the mass spectrometer allows for the separation and identification of specific congeners, which is crucial for a detailed risk assessment.
Sample Preparation: The effectiveness of HRGC/HRMS analysis is highly dependent on the sample preparation and cleanup procedures. epa.gov These multi-step processes are designed to remove interfering compounds from the sample matrix. Typical steps include:
Extraction: Using techniques like Soxhlet extraction or pressurized fluid extraction.
Cleanup: Employing various chromatographic columns, such as silica (B1680970) gel, alumina, and carbon columns, to isolate the PBDFs from other organic compounds. epa.gov
Immunoassay Screening: While HRGC/HRMS provides definitive data, it is also time-consuming and expensive. For this reason, immunoassay-based screening methods can be a valuable tool in the initial stages of monitoring and for delineating the extent of contamination. clu-in.org These techniques are generally faster and less costly, providing a semi-quantitative measure of the total concentration of dioxin-like compounds, including PBDFs. clu-in.org Positive results from immunoassay screening are typically confirmed using HRGC/HRMS.
Below is an interactive table summarizing the key analytical methods for 1,2,3,7,8-PBDF.
| Analytical Method | Principle | Typical Detection Limits | Advantages | Disadvantages |
| HRGC/HRMS | Separation by gas chromatography followed by high-resolution mass spectrometric detection. clu-in.orgwell-labs.com | Water: ppq; Soil/Sediment: ppt (B1677978) well-labs.com | High sensitivity and specificity for individual congeners. clu-in.org | High cost, complex sample preparation, longer analysis time. |
| Immunoassay | Uses antibodies to detect the presence of a class of compounds. clu-in.org | Higher than HRGC/HRMS, provides a total toxicity equivalent (TEQ). | Rapid, lower cost, suitable for screening large numbers of samples. clu-in.org | Semi-quantitative, potential for cross-reactivity, requires confirmation. |
Long-Term Monitoring Strategies
Given the persistent nature of 1,2,3,7,8-PBDF, long-term monitoring is a critical component of the post-remediation phase. The primary goals of long-term monitoring are to confirm the continued effectiveness of the remediation, detect any potential rebound in contaminant concentrations, and ensure the long-term protection of human health and the environment. researchgate.net
Monitoring Frequency and Duration: The frequency and duration of long-term monitoring are site-specific and depend on several factors, including the initial concentration of PBDF, the type of remediation implemented, and the hydrogeological characteristics of the site. researchgate.net Initially, monitoring may be conducted quarterly or semi-annually. If concentrations remain below the target cleanup levels for a sustained period, the frequency may be reduced to annually or even less frequently.
Monitoring Locations: A network of monitoring wells and soil sampling points is established to provide a comprehensive picture of the site conditions. epa.gov This network typically includes:
Source Zone Monitoring Points: To confirm the effectiveness of the treatment in the most contaminated areas.
Downgradient Monitoring Points: To ensure that contamination is not migrating from the source area. epa.gov
Background Monitoring Points: To provide a baseline for comparison.
Biomonitoring: In some cases, biomonitoring can be a valuable component of a long-term strategy. This involves the analysis of tissues from local flora and fauna to assess the bioavailability of any residual PBDF and its potential to enter the food chain. nih.gov The half-life of dioxin-like compounds in biological tissues can be very long, making biomonitoring a useful indicator of long-term exposure. nih.gov
Evaluating Remediation Efficacy and Success
The success of a remediation project for 1,2,3,7,8-PBDF contamination is evaluated against a set of predefined performance metrics and cleanup goals.
Performance Metrics: These are specific, measurable indicators used to track the progress of the remediation. sustainableremediation.orgresearchgate.net For PBDF contamination, key performance metrics may include:
Reduction in PBDF Concentrations: The primary metric is the reduction in the concentration of 1,2,3,7,8-PBDF in soil, groundwater, and other relevant media to below the established cleanup levels.
Mass Flux Reduction: In groundwater remediation, measuring the reduction in the mass of contaminant moving past a certain point over time can be a more direct measure of the effectiveness of a source zone treatment.
Cleanup Goals: The ultimate measure of success is the achievement of the site-specific cleanup goals. These goals are typically established during the remedial investigation and feasibility study phase and are based on a comprehensive risk assessment. Achieving these goals indicates that the remediation has successfully mitigated the risks to human health and the environment.
The following table provides hypothetical data illustrating the monitoring of a remediation project for 1,2,3,7,8-PBDF in soil.
| Monitoring Period | Average 1,2,3,7,8-PBDF Concentration (ng/kg) | Percent Reduction from Baseline |
| Baseline (Pre-remediation) | 500 | 0% |
| Year 1 | 150 | 70% |
| Year 2 | 50 | 90% |
| Year 5 | 10 | 98% |
This data demonstrates a successful remediation effort, with a significant and sustained reduction in the concentration of the target contaminant over time. Continuous monitoring ensures that these low levels are maintained in the long term.
Policy, Regulation, and Future Research Directions on Pbdfs
International and National Regulatory Frameworks for Polyhalogenated Dibenzofurans
The global and domestic response to the challenges posed by polyhalogenated dibenzofurans involves a combination of international treaties and national standards aimed at controlling their unintentional release into the environment.
The Stockholm Convention on Persistent Organic Pollutants is a global treaty to protect human health and the environment from chemicals that persist in the environment, bioaccumulate, and pose a risk to human health and the environment. wikipedia.orgwww.gov.ukundp.org The convention requires parties to take measures to eliminate or reduce the release of POPs into the environment. wikipedia.orgundp.org
In recent years, there has been a significant move to include a broader range of polyhalogenated compounds under the purview of the Convention. Switzerland submitted a proposal to list polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs), which includes polybrominated dibenzofurans (PBDFs) and mixed bromo-chloro congeners, in Annex C of the Stockholm Convention. www.gov.ukiaeg.compops.int Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are already listed in Annex C, which focuses on the reduction and elimination of unintentionally produced chemicals. www.gov.ukiaeg.com
The proposal argues that PXDD/Fs, including PBDFs, meet the screening criteria for listing as POPs as defined in Annex D of the Convention, demonstrating:
Persistence: They resist degradation in the environment. iaeg.com
Bioaccumulation: They accumulate in the fatty tissues of living organisms. iaeg.com
Potential for Long-Range Environmental Transport: They can travel far from their sources. iaeg.com
Adverse Effects: They exhibit toxicity similar to their chlorinated analogues, which are known to cause a range of health effects. iaeg.compops.int
The Persistent Organic Pollutants Review Committee (POPRC), the technical scientific body of the Convention, is responsible for evaluating these proposals. www.gov.uk The inclusion of PBDD/Fs and mixed halogenated congeners in the Convention would mandate global action to control their unintentional formation and release, primarily from industrial thermal processes and the degradation of brominated flame retardants. iaeg.compops.int
Several countries have established regulations that directly or indirectly address polyhalogenated dibenzofurans. These national frameworks often serve as forerunners to international action.
United States: The U.S. Environmental Protection Agency (EPA) has regulations under the Toxic Substances Control Act (TSCA) for chemicals that may be contaminated with halogenated dibenzo-p-dioxins (HDDs) and dibenzofurans (HDFs). ecfr.govepa.gov These rules require testing and reporting for certain chemical substances to ascertain their potential contamination with these compounds, which include brominated congeners. ecfr.govepa.gov
Germany: Germany has implemented regulations that restrict the placing on the market of substances, mixtures, and articles if they contain specific PBDD and PBDF congeners above a certain threshold concentration. iaeg.com
These national regulations reflect a growing recognition of the risks associated with PBDFs and the need to control their presence in commercial products and industrial waste streams.
| Regulatory Body/Treaty | Jurisdiction | Action/Requirement | Affected Compounds |
|---|---|---|---|
| Stockholm Convention (Proposed) | International | Proposal to list in Annex C for unintentional production control. www.gov.ukiaeg.com | Polybrominated and mixed bromo-chloro dibenzofurans (PBDFs, PXDFs). iaeg.com |
| U.S. EPA (TSCA) | United States | Testing and reporting requirements for chemical contamination. ecfr.govepa.gov | Polyhalogenated dibenzofurans (PHDFs). ecfr.gov |
| German Federal Government | Germany | Market restrictions on products containing specific congeners above a threshold. iaeg.com | Specific Polybrominated Dibenzofuran (B1670420) (PBDF) congeners. iaeg.com |
Research Gaps and Emerging Issues in PBDF Studies
Despite growing regulatory interest, significant gaps remain in the scientific understanding of PBDFs. Addressing these gaps is crucial for accurate risk assessment and the development of effective management strategies.
A major emerging issue is the presence and toxicity of mixed halogenated congeners, which contain both bromine and chlorine atoms (PXDD/Fs). The universe of these compounds is vast, with 3,050 possible brominated and chlorinated dibenzofuran (PBCDF) congeners alone. iaeg.com This complexity presents significant analytical challenges. researchgate.net
Key research gaps include:
Lack of Analytical Standards: The sheer number of possible congeners makes the synthesis of analytical reference standards for all of them impractical. researchgate.netgreenpeace.to
Insufficient Toxicological Data: There is a scarcity of toxicological data for most mixed halogenated congeners. greenpeace.to Consequently, no official toxic equivalency factors (TEFs) have been assigned to them, making it difficult to assess the cumulative risk of complex environmental mixtures. greenpeace.to
Formation and Sources: While it is known that PXDD/Fs can form in processes where both brominated and chlorinated precursors are present, such as waste incineration, the specific formation pathways and dominant sources are not fully characterized. greenpeace.to
Much of the concern regarding the long-term ecological impact of PBDFs is extrapolated from studies on related compounds like polychlorinated dibenzofurans (PCDFs) and polybrominated diphenyl ethers (PBDEs), which are known precursors to PBDFs. nih.gov PBDEs are known to be persistent, bioaccumulative, and can cause adverse effects in wildlife, such as reproductive issues in fish. nih.govfishsens.com The conversion of PBDEs into the more toxic PBDFs during thermal stress or environmental degradation is a significant concern. nih.gov
However, there is a lack of dedicated long-term studies that specifically monitor the fate, transport, and ecological effects of PBDFs in various ecosystems. Such assessments are needed to understand their true environmental persistence, potential for food chain magnification, and chronic effects on wildlife populations. researchgate.net
The persistence of PBDFs in soil and sediment necessitates the development of effective remediation technologies. Current disposal methods for contaminated materials often involve high-temperature incineration, which is a disposal rather than an environmental cleanup solution. researchgate.net
Bioremediation has been explored as a potential low-cost, environmentally friendly solution for halogenated compounds. nih.gov However, a significant research gap exists in this area for PBDFs. There is a profound lack of knowledge regarding:
Microorganisms capable of degrading highly brominated compounds like PBDFs. nih.gov
The specific biochemical pathways involved in the degradation process. nih.gov
The optimal environmental conditions required to facilitate microbial degradation at a meaningful rate. nih.gov
Developing novel remediation approaches, whether biological, chemical, or physical, is a critical future research direction to manage existing contamination and mitigate the long-term risks associated with these persistent pollutants.
Q & A
Q. What are the key structural and physicochemical properties of 1,2,3,7,8-pentabromodibenzofuran critical for experimental design?
The compound (CAS 107555-93-1) has a molecular formula of C₁₂H₃Br₅O and a molecular weight of 562.67 g/mol . Its InChI code (1S/C12H3Br5O/c13-5-1-4-8(2-6(5)14)18-9-3-7(15)11(16)12(17)10(4)9/h1-3H) reveals bromine substitutions at positions 1, 2, 3, 7, and 8, contributing to its planar aromatic structure and high hydrophobicity. Key physicochemical parameters include low water solubility and a propensity for bioaccumulation due to bromination. For experimental characterization, use GC-MS with isotope-labeled standards (e.g., ¹³C-labeled analogs) to mitigate matrix interference .
Q. How can researchers accurately quantify this compound in environmental samples?
Employ isotope dilution mass spectrometry (IDMS) with ¹³C-labeled internal standards (e.g., ¹³C₁₂-PeBDF) to correct for recovery losses during extraction. Analytical protocols should include:
- Sample preparation : Soxhlet extraction with toluene or nonane mixtures for lipophilic matrices .
- Chromatography : High-resolution GC with DB-5MS columns to separate co-eluting congeners.
- Mass spectrometry : Monitor ions at m/z 561.606 (M+4) and 563.604 (M+6) for quantification, with lock mass calibration (e.g., PFK at m/z 566.966) to ensure precision .
Advanced Research Questions
Q. What methodologies are recommended for studying the toxicokinetics of this compound in mammalian models?
In vivo studies in mice demonstrate that PeBDF undergoes hepatic monooxygenation to form hydroxylated metabolites, a primary metabolic pathway shared with chlorinated analogs . Key steps:
- Dosing : Administer via oral gavage or intraperitoneal injection, using corn oil as a vehicle due to its compatibility with lipophilic compounds.
- Tissue analysis : Use LC-MS/MS to quantify parent compounds and metabolites (e.g., monohydroxy-PeBDF) in liver, adipose, and plasma.
- Kinetic modeling : Apply compartmental models to estimate half-life and bioaccumulation factors, accounting for interspecies differences .
Q. How does the substitution pattern of bromine in this compound influence its environmental stability and congener-specific toxicity?
The 2,3,7,8-substitution pattern enhances stability against photolytic degradation compared to non-lateral brominated congeners. Combustion studies show PeBDF persists in particulate phases at temperatures >500°C, with emissions linked to industrial processes like cement production . For congener-specific risk assessment:
- Use principal component analysis (PCA) to correlate substitution patterns with toxic equivalency quotients (TEQs), leveraging data from chlorinated analogs (e.g., 1,2,3,7,8-PeCDF) as proxies .
- Compare binding affinities to the aryl hydrocarbon receptor (AhR) using reporter gene assays to quantify dioxin-like activity .
Q. How can researchers resolve contradictions in reported toxicological thresholds for this compound?
Discrepancies in lowest-observed-adverse-effect levels (LOAELs) often arise from differences in exposure duration, species sensitivity, and metabolic activation. Mitigation strategies include:
- Benchmark dose (BMD) modeling : Reanalyze historical data (e.g., liver weight changes in rats) using exponential degree 4 models to refine dose-response relationships .
- Cross-species extrapolation : Adjust for metabolic rate differences using allometric scaling (e.g., mouse-to-human conversion factors) .
Q. What advanced techniques are available to study the metabolic pathways of this compound in vitro?
- Recombinant enzyme assays : Incubate PeBDF with CYP1A1/1B1 isoforms to identify hydroxylation sites .
- Metabolite profiling : Use high-resolution orbitrap MS to detect phase I/II metabolites, coupled with stable isotope tracers to confirm pathways .
- Molecular docking : Simulate interactions between PeBDF and cytochrome P450 active sites to predict regioselectivity .
Data Contradiction Analysis
Q. Why do studies report varying ecological toxicity values for this compound compared to chlorinated analogs?
Brominated congeners exhibit higher lipophilicity (log Kow >7) but lower AhR binding affinity than chlorinated counterparts (e.g., 1,2,3,7,8-PeCDF). Discrepancies in Microtox® assays (e.g., using Allivibrio fischeri) may arise from differences in membrane permeability or electron transport chain inhibition. Standardize test conditions by:
- Using uniform solvent systems (e.g., dimethyl sulfoxide for solubilization).
- Normalizing results to TEQs based on WHO guidelines .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
